molecular formula C16H17NO3S B250387 N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide

N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide

Cat. No. B250387
M. Wt: 303.4 g/mol
InChI Key: GLECLMKNXBEOMW-UHFFFAOYSA-N
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Description

N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide, also known as TFA-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide has been studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and inflammation. Studies have shown that N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases. Additionally, N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide has been studied for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide involves the inhibition of various signaling pathways involved in cancer cell proliferation, neurodegeneration, and inflammation. N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide also inhibits the NF-κB signaling pathway, which is involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide can induce apoptosis in cancer cells, reduce neuronal damage, and improve cognitive function. Additionally, N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide in lab experiments is its potential to inhibit cancer cell proliferation and induce apoptosis. Additionally, N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide has been shown to have neuroprotective and anti-inflammatory effects, which may have potential applications in the treatment of neurodegenerative and inflammatory diseases. However, one limitation of using N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide in lab experiments is its potential toxicity and side effects, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide. One direction is to further investigate its potential applications in cancer treatment, neuroprotection, and inflammation. Additionally, future studies could focus on optimizing the synthesis method of N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide to improve its yield and purity. Furthermore, studies could investigate the potential of N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide as a lead compound for the development of new drugs for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide exhibits anti-cancer properties, neuroprotective effects, and anti-inflammatory properties, making it a promising compound for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide involves the reaction of 2-bromoanisole with tetrahydro-2-furanmethanol in the presence of a base to form 2-(tetrahydro-2-furanylmethoxy)phenol. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to form N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide.

properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17NO3S/c18-16(15-8-4-10-21-15)17-13-6-1-2-7-14(13)20-11-12-5-3-9-19-12/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,17,18)

InChI Key

GLECLMKNXBEOMW-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=CS3

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=CS3

Origin of Product

United States

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